Cas no 944905-75-3 (1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a bromophenyl group and a formyl-functionalized triazole core. Its structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications and the preparation of pharmacologically active molecules. The presence of both bromine and aldehyde functionalities allows for further derivatization via cross-coupling reactions or nucleophilic additions, enhancing its utility in constructing complex molecular architectures. This compound exhibits high reactivity and selectivity, making it suitable for use in medicinal chemistry, materials science, and agrochemical research. Its stability under standard conditions ensures ease of handling and storage.
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde structure
944905-75-3 structure
Product Name:1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:944905-75-3
MF:C9H6BrN3O
MW:252.0674
CID:5461344
PubChem ID:65810034
Update Time:2025-06-07

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(3-bromophenyl)-
    • 1-(3-BROMOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE
    • AB57176
    • Z1269194101
    • 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
    • Inchi: 1S/C9H6BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H
    • InChI Key: IJTOJDKUOZYGBL-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])N1C([H])=C(C([H])=O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • XLogP3: 1.8
  • Topological Polar Surface Area: 47.8

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Introduction to 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 944905-75-3) and Its Emerging Applications in Chemical Biology

The compound 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 944905-75-3) represents a fascinating molecular scaffold that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its brominated phenyl ring and triazole core, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of bioactive molecules. The aldehyde functionality at the 4-position of the triazole ring provides a versatile handle for further chemical modifications, enabling the development of novel derivatives with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of triazole-containing compounds in drug discovery. Triazoles are known for their stability, bioisosteric properties, and ability to form hydrogen bonds, which contribute to their efficacy as pharmacophores. The presence of a bromine atom at the 3-position of the phenyl ring in 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde enhances its reactivity, making it an attractive building block for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of small-molecule drugs.

In particular, the aldehyde group in this compound serves as a crucial electrophile for condensation reactions with various nucleophiles, including amines and hydrazines. This reactivity has been exploited in the development of imines and hydrazones, which are known to exhibit diverse biological functions. For instance, imines derived from 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown promise as inhibitors of enzymes involved in inflammatory pathways. Such findings align with the growing interest in targeting inflammation-related diseases using small-molecule modulators.

Moreover, the brominated phenyl ring in 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde offers opportunities for further functionalization through halogen-metal exchange reactions or direct lithiation protocols. These transformations allow chemists to introduce additional substituents at specific positions on the aromatic ring, thereby modulating electronic and steric properties. Such modifications are essential for optimizing drug-like characteristics such as solubility, metabolic stability, and target binding affinity.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are a family of enzymes that play critical roles in cell signaling pathways and are frequently implicated in cancer and inflammatory diseases. The triazole moiety has been shown to interact with hinge regions or substrate-binding pockets of kinases, while the aldehyde group can form covalent bonds with key residues. This dual functionality makes 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde a promising candidate for designing selective kinase inhibitors.

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). For example, researchers have reported the synthesis of a series of triazole-based kinase inhibitors that show potent activity against JAK2V617F, a mutant kinase associated with myeloproliferative disorders. The bromine atom at the 3-position of the phenyl ring has been particularly useful in optimizing binding interactions through π-stacking or halogen bonding interactions with kinase substrates.

The versatility of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde extends beyond kinase inhibition. Its scaffold has also been explored in the development of antiviral agents. The triazole ring can mimic natural nucleobases or sugar moieties found in viral genomes or proteases. By incorporating this compound into drug candidates targeting viral replication cycles, researchers aim to disrupt essential viral processes without affecting host cells. Preliminary data suggest that certain derivatives exhibit inhibitory effects on viral proteases and polymerases.

In conclusion, 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 944905-75-3) represents a versatile building block with significant potential in medicinal chemistry and chemical biology. Its unique structural features—combining a brominated phenyl ring with an aldehyde-functionalized triazole core—make it an ideal candidate for generating novel bioactive molecules through diverse synthetic strategies. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts aimed at addressing some of today's most pressing therapeutic challenges.

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